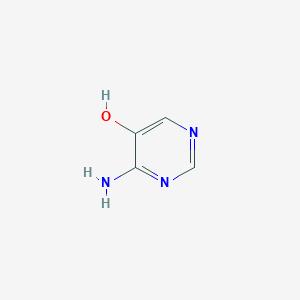

4-Aminopyrimidin-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-aminopyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-3(8)1-6-2-7-4/h1-2,8H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPISWILGPJGWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561743 | |

| Record name | 4-Aminopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52601-89-5 | |

| Record name | 4-Aminopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminopyrimidin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Aminopyrimidin-5-ol chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Aminopyrimidin-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. Due to the limited availability of experimental data for this specific molecule, this guide incorporates data from closely related analogs to provide a thorough understanding of its characteristics.

Chemical Identity and Physical Properties

This compound, also known as 4-amino-5-hydroxypyrimidine, is a substituted pyrimidine with the chemical formula C₄H₅N₃O.[1] Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in natural products and their diverse biological activities.[2]

Table 1: Chemical Identifiers and Physical Properties of this compound and its Analogs

| Property | This compound | 4-Aminopyrimidine (Analog) | 4-Aminopyrazolo[3,4-d]pyrimidine (Analog) |

| IUPAC Name | This compound | Pyrimidin-4-amine | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine |

| Synonyms | 4-Amino-5-hydroxypyrimidine | 4-Pyrimidinamine | 4-APP |

| CAS Number | 52601-89-5 | 591-54-8 | 2380-63-4 |

| Molecular Formula | C₄H₅N₃O | C₄H₅N₃ | C₅H₅N₅ |

| Molecular Weight | 111.10 g/mol | 95.10 g/mol | 135.13 g/mol |

| Melting Point | Data not available | 154-156 °C | >325 °C |

| Boiling Point | Data not available | 167.6 °C (estimate) | 238.81 °C (estimate) |

| Solubility | Data not available | Slightly soluble in water | Insoluble in water, soluble in DMSO |

| pKa | Data not available | 5.71 (at 20 °C) | 12.12 (predicted) |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | Keep in a dark place, inert atmosphere, room temperature | Keep in a dark place, inert atmosphere, room temperature |

Structural Characteristics

The structure of this compound features a pyrimidine ring substituted with an amino group at position 4 and a hydroxyl group at position 5.

Table 2: Structural Representations of this compound

| Representation | Value |

| SMILES | Nc1c(O)cncn1 |

| InChI | InChI=1S/C4H5N3O/c5-4-3(8)1-6-2-7-4/h1-2,8H,(H2,5,6,7) |

| InChIKey | QPISWILGPJGWLV-UHFFFAOYSA-N |

Tautomerism

Hydroxypyrimidines can exist in different tautomeric forms, primarily keto-enol tautomerism.[3][4][5][6] The predominant tautomer of this compound in different environments (solid-state vs. solution) has not been experimentally determined but is a critical consideration for its chemical reactivity and biological interactions. The equilibrium between the hydroxyl and keto forms can be influenced by solvent polarity and pH.

Caption: Keto-enol tautomerism of this compound.

Crystallography

Spectral Data

Detailed spectral data for this compound is not available in the public domain. However, the expected spectral characteristics can be inferred from its structure and data from analogs like 4-aminopyrimidine.

Table 3: Predicted Spectral Characteristics of this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two protons on the pyrimidine ring and exchangeable protons of the amino and hydroxyl groups. The chemical shifts would be influenced by the electron-donating effects of the substituents. |

| ¹³C NMR | Signals for the four carbon atoms of the pyrimidine ring. The carbons attached to the amino and hydroxyl groups are expected to be significantly shifted. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, O-H stretching of the hydroxyl group, C=C and C=N stretching of the aromatic ring, and N-H bending vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (111.10 g/mol ) and fragmentation patterns resulting from the loss of small molecules like HCN, CO, and NH₃. |

Experimental Protocols

Synthesis of this compound (Proposed)

A general method for the synthesis of substituted pyrimidines involves the condensation of a three-carbon component with an amidine or related species.[8] A plausible synthesis for this compound could be adapted from the synthesis of related hydroxypyrimidines.[9][10][11][12]

Protocol:

-

Starting Materials: A suitable 3-carbon precursor with functional groups that can be converted to the hydroxyl and amino groups, such as a substituted malonic ester or a cyanoacetate derivative, and formamidine.

-

Reaction: The precursor is reacted with formamidine in the presence of a base, such as sodium ethoxide in ethanol.

-

Cyclization: The reaction mixture is heated under reflux to facilitate the cyclization and formation of the pyrimidine ring.

-

Work-up and Purification: The reaction mixture is cooled, and the product is precipitated by acidification. The crude product is then purified by recrystallization.

Caption: Proposed workflow for the synthesis of this compound.

Biological Significance and Potential Applications

Aminohydroxypyrimidines are important precursors in the biosynthesis of essential molecules. For instance, a related compound, 4-amino-5-hydroxymethyl-2-methylpyrimidine, is a precursor to thiamine (Vitamin B1).[13][14] This suggests that this compound could have a role in biological systems or serve as a building block for biologically active molecules.

The pyrimidine scaffold is a common feature in many kinase inhibitors.[15][16] The amino and hydroxyl groups on this compound could potentially interact with the active sites of kinases, making it a candidate for drug discovery efforts targeting these enzymes. The biological activities of various pyrimidine derivatives range from antimicrobial and antiviral to anticancer and anti-inflammatory.[2][17][18]

Caption: Biological significance of aminohydroxypyrimidines.

Conclusion

This compound is a molecule with significant potential for research and development in medicinal chemistry and biology. While specific experimental data is currently limited, the information available for its analogs provides a strong foundation for understanding its chemical properties, structure, and potential applications. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully explore its utility.

References

- 1. Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 6. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines - Google Patents [patents.google.com]

- 10. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. 963. Pyrimidines. Part V. The synthesis of 5-amino-4-hydroxypyrimidine, a new isomer of cytosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia [en.wikipedia.org]

- 14. 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines [mdpi.com]

A Scalable and Efficient Synthesis of the Versatile Intermediate 4-Aminopyrimidin-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the scalable synthesis of 4-aminopyrimidin-5-ol, a crucial intermediate in the development of pharmaceutically active compounds, particularly kinase inhibitors. This document details a robust and efficient synthetic route, offering significant advantages over previously reported methods. It includes a comparative analysis of the different synthetic strategies, detailed experimental protocols, and a discussion of the role of this intermediate in the context of targeted drug discovery.

Executive Summary

The synthesis of this compound is a critical step in the production of a variety of therapeutic agent candidates. Traditional de novo synthesis routes have been hampered by multiple steps, mediocre yields, the need for chromatographic purification, and safety concerns at a larger scale. A newer, optimized three-step synthesis starting from the readily available and inexpensive 4,6-dihydroxypyrimidine addresses these challenges. This improved method avoids hazardous intermediates and chromatography, resulting in an eight-fold increase in overall yield and employing more environmentally benign reagents.[1] This guide will elucidate both the historical and the optimized, scalable synthetic pathways.

Comparative Analysis of Synthetic Routes

The development of a scalable synthesis for this compound has focused on improving efficiency, safety, and environmental impact. The following tables summarize the quantitative data for the previously reported literature route and the improved, scalable process.

Table 1: Literature De Novo Synthesis of this compound

| Step | Starting Material | Reagents | Product | Yield (%) | Key Conditions | Purification |

| 1 | Diethyl malonate | Formamide, Sodium Ethoxide | 4,6-Dihydroxypyrimidine | ~70% | Reflux | Precipitation/Filtration |

| 2 | 4,6-Dihydroxypyrimidine | POCl₃ | 4,6-Dichloropyrimidine | ~85% | Reflux | Distillation |

| 3 | 4,6-Dichloropyrimidine | Benzylamine | 4-Chloro-6-(benzylamino)pyrimidine | Variable | Heat | Chromatography |

| 4 | 4-Chloro-6-(benzylamino)pyrimidine | m-CPBA | 4-Chloro-6-(benzylamino)pyrimidine N-oxide | Low | Room Temp | Chromatography |

| 5 | 4-Chloro-6-(benzylamino)pyrimidine N-oxide | Acetic Anhydride, then Hydrolysis | This compound | Low | Heat | Chromatography |

| Overall Yield | ~5-10% |

Table 2: Improved Scalable Synthesis of this compound

| Step | Starting Material | Reagents | Product | Yield (%) | Key Conditions | Purification |

| 1 | 4,6-Dihydroxypyrimidine | POCl₃, N,N-Dimethylaniline | 4,6-Dichloropyrimidine | High | Reflux | Direct Use |

| 2 | 4,6-Dichloropyrimidine | Aqueous Ammonia | 4-Amino-6-chloropyrimidine | ~90% | 55-60 °C | Precipitation/Filtration |

| 3 | 4-Amino-6-chloropyrimidine | Sodium Hydroxide | This compound | ~80% | Reflux | Precipitation/Filtration |

| Overall Yield | ~72% |

Experimental Protocols

Improved Scalable Synthesis

Step 1: Synthesis of 4,6-Dichloropyrimidine

In a reaction vessel, 4,6-dihydroxypyrimidine is treated with phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylaniline. The mixture is heated to reflux for 2-3 hours. After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure. The resulting crude 4,6-dichloropyrimidine is used directly in the next step without further purification.

Step 2: Synthesis of 4-Amino-6-chloropyrimidine

The crude 4,6-dichloropyrimidine is added to a solution of aqueous ammonia. The reaction mixture is heated to 55-60 °C and stirred for 4-6 hours. Upon cooling, 4-amino-6-chloropyrimidine precipitates as a solid. The product is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of this compound

4-Amino-6-chloropyrimidine is suspended in an aqueous solution of sodium hydroxide. The mixture is heated to reflux for 8-12 hours. After cooling, the solution is neutralized with a suitable acid (e.g., hydrochloric acid) to precipitate the this compound. The product is collected by filtration, washed with water, and dried to afford the final product in high purity.

Synthetic Route Visualization

The following diagram illustrates the improved, scalable synthesis of this compound.

Application in Drug Discovery: Targeting the IRAK4 Signaling Pathway

This compound is a valuable building block for the synthesis of kinase inhibitors. One important target is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in the innate immune response.[2][3][4][5] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[2][4][6] Small molecule inhibitors of IRAK4, often derived from pyrimidine scaffolds, can block the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[2][3][4][5][7][8][9][10]

The diagram below illustrates the IRAK4 signaling pathway and the point of intervention for inhibitors derived from intermediates like this compound.

This streamlined and scalable synthesis of this compound provides a cost-effective and environmentally conscious method for producing a key intermediate for the development of novel therapeutics targeting pathways such as IRAK4-mediated inflammation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 5. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of 4-Aminopyrimidin-5-ol Derivatives: A Technical Guide to Synthesis and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopyrimidin-5-ol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This technical guide provides an in-depth overview of the synthesis of these valuable derivatives and their burgeoning applications, with a particular focus on their role as potent kinase inhibitors in oncology.

Core Synthesis Strategies

The synthesis of the this compound core, while not extensively documented in readily available literature, can be achieved through strategic chemical transformations. A key approach involves the deprotection of a protected hydroxyl group, such as a benzyloxy ether, at the C5 position of the pyrimidine ring.

A plausible and efficient synthetic route commences with the construction of a 4-amino-5-benzyloxypyrimidine intermediate. This can be accomplished through various established pyrimidine synthesis methodologies, often involving the condensation of a three-carbon synthon with an appropriate amidine. The crucial final step is the removal of the benzyl protecting group to unveil the desired 5-hydroxyl functionality. This is typically achieved through catalytic hydrogenation, a clean and high-yielding reaction that utilizes a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation of 4-Amino-5-benzyloxypyrimidine

Materials:

-

4-Amino-5-benzyloxypyrimidine

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or a suitable solvent)

-

Hydrogen gas supply

-

Reaction vessel suitable for hydrogenation (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a suitable reaction vessel, dissolve 4-amino-5-benzyloxypyrimidine in ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the reaction vessel and purge with nitrogen gas to remove any air.

-

Introduce hydrogen gas into the vessel, typically at a pressure of 1-4 atmospheres.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with additional ethanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product may be further purified by recrystallization or column chromatography to obtain the desired purity.

Therapeutic Applications: Potent Kinase Inhibition in Oncology

Derivatives of this compound have garnered significant attention as potent inhibitors of various protein kinases that are dysregulated in cancer. Their ability to form key hydrogen bonding interactions within the ATP-binding site of kinases makes them attractive candidates for drug development. Notably, these compounds have shown promise as inhibitors of the c-Met and VEGFR-2 receptor tyrosine kinases, both of which are critical drivers of tumor growth, angiogenesis, and metastasis.

c-Met Inhibition

The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, motility, and invasion. Aberrant c-Met signaling is implicated in the progression of numerous cancers. 4-Aminopyrimidine-based derivatives have been designed to target the ATP-binding pocket of c-Met, thereby blocking its downstream signaling cascade.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and survival. Inhibition of VEGFR-2 is a well-established anti-cancer strategy. The 4-aminopyrimidine scaffold has been successfully incorporated into molecules that effectively inhibit VEGFR-2 kinase activity, leading to a reduction in tumor angiogenesis.

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activities of representative 4-aminopyrimidine derivatives against c-Met and VEGFR-2 kinases. It is important to note that while these derivatives share the core 4-aminopyrimidine scaffold, the specific substitution at the 5-position may vary from the hydroxyl group. However, these data provide valuable insights into the potential potency of this compound derivatives.

Table 1: In Vitro Inhibitory Activity of 4-Aminopyrimidine Derivatives against c-Met Kinase

| Compound ID | c-Met IC50 (nM) |

| 18a | 210 |

| Cabozantinib (Reference) | 5.38 |

Data for compound 18a is for a 4-aminopyrimidine-5-cabaldehyde oxime derivative.[1]

Table 2: In Vitro Inhibitory Activity of 4-Aminopyrimidine Derivatives against VEGFR-2 Kinase

| Compound ID | VEGFR-2 IC50 (nM) |

| 18a | 170 |

| Sorafenib (Reference) | ~10 |

Data for compound 18a is for a 4-aminopyrimidine-5-cabaldehyde oxime derivative.[1]

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound derivatives, it is essential to visualize the signaling pathways they inhibit. The following diagrams, generated using the DOT language, illustrate the simplified c-Met and VEGFR-2 signaling cascades.

Caption: Simplified c-Met Signaling Pathway and Point of Inhibition.

References

The Rise of 4-Aminopyrimidin-5-ol Analogs: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its vast derivatives, 4-aminopyrimidin-5-ol analogs are emerging as a promising class of compounds with significant biological activities, particularly in the realm of oncology. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of novel this compound analogs, with a specific focus on 4-aminopyrimidine-5-carbaldehyde oximes, a well-documented subclass that serves as a paradigm for the therapeutic potential of this chemical family.

Synthesis of Novel 4-Aminopyrimidin-5-carbaldehyde Oxime Analogs

The synthetic pathway to 4-aminopyrimidine-5-carbaldehyde oxime derivatives is a multi-step process that begins with commercially available starting materials. The general scheme involves the construction of the core pyrimidine ring, followed by functionalization at the 5-position to introduce the carbaldehyde oxime moiety.

A key intermediate in this synthesis is 4-aminopyrimidine-5-carboxaldehyde.[1] The synthesis of the final oxime derivatives typically involves the condensation of this intermediate with various hydroxylamine derivatives. This modular approach allows for the systematic variation of the substituents on the oxime nitrogen, enabling the exploration of structure-activity relationships.

Biological Activity and Structure-Activity Relationships

Recent studies have highlighted the potential of 4-aminopyrimidine-5-carbaldehyde oximes as potent dual inhibitors of the receptor tyrosine kinases c-Met and VEGFR-2.[2] Both c-Met and VEGFR-2 are key players in tumor angiogenesis and progression, making them attractive targets for anticancer therapies.[2]

The inhibitory activity of these analogs has been quantified through in vitro kinase assays and cell proliferation assays. The half-maximal inhibitory concentrations (IC50) for a series of these compounds against c-Met, VEGFR-2, and various cancer cell lines are summarized below.

Table 1: In Vitro Inhibitory Activity of 4-Aminopyrimidine-5-carbaldehyde Oxime Analogs [2]

| Compound | R Group | c-Met Kinase IC50 (nM) | VEGFR-2 Kinase IC50 (nM) | EBC-1 Cell IC50 (nM) | HT-29 Cell IC50 (nM) | BGC-823 Cell IC50 (nM) |

| 14i | 4-Fluorobenzyl | 280 | 190 | 150 | 230 | 310 |

| 18a | 3-Fluorobenzyl | 210 | 170 | 120 | 180 | 250 |

| 18b | 2-Fluorobenzyl | 350 | 260 | 210 | 290 | 380 |

Data extracted from a study on dual inhibitors of c-Met and VEGFR-2, demonstrating the nanomolar potency of these compounds.[2]

Structure-activity relationship (SAR) studies have revealed that the nature of the substituent on the oxime ether plays a crucial role in the inhibitory activity of these compounds.[3] Small alkyl or substituted benzyl groups at this position have been shown to be favorable for potent inhibition of both c-Met and VEGFR-2.[2]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of 4-aminopyrimidine-5-carbaldehyde oxime analogs stems from their ability to inhibit the signaling pathways mediated by c-Met and VEGFR-2. These pathways are critical for cell proliferation, survival, migration, and angiogenesis.[4][5][6]

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events. These include the activation of the PI3K/Akt, RAS/MAPK, and STAT pathways, which collectively promote cell growth, survival, and motility.[7] By inhibiting the kinase activity of c-Met, the 4-aminopyrimidine analogs block these downstream signals, thereby impeding tumor progression.[2][7]

Caption: The c-Met signaling pathway and the point of inhibition by this compound analogs.

The VEGFR-2 Signaling Pathway

Vascular endothelial growth factor receptor 2 (VEGFR-2) is the primary mediator of the pro-angiogenic effects of VEGF-A.[8] Activation of VEGFR-2 initiates several downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are essential for endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with nutrients and oxygen.[6] The dual inhibitory action of the 4-aminopyrimidine analogs on VEGFR-2 effectively cuts off this critical supply line for tumors.[2]

Caption: The VEGFR-2 signaling pathway and the point of inhibition by this compound analogs.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of the biological activity of novel compounds. The following sections outline the methodologies for key in vitro assays.

General Workflow for Discovery and Evaluation

The development of these novel inhibitors follows a logical workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: General workflow for the design, synthesis, and evaluation of novel kinase inhibitors.

In Vitro Kinase Assay

The inhibitory activity of the compounds against specific kinases is determined using in vitro kinase assays. A general protocol for a radiometric kinase assay is as follows:[9][10]

-

Reaction Setup: In a 96-well plate, the kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations are combined in a kinase reaction buffer.

-

Initiation: The reaction is initiated by the addition of a mixture of MgCl2 and [γ-33P]ATP.

-

Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

-

Termination: The reaction is stopped by the addition of a solution such as phosphoric acid or EDTA.

-

Detection: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radiolabel is quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The effect of the compounds on the proliferation of cancer cell lines is commonly assessed using the MTT assay.[11][12][13][14]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with the test compounds at various concentrations for a specified duration (e.g., 72 hours).

-

MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion and Future Directions

Novel this compound analogs, particularly the 4-aminopyrimidine-5-carbaldehyde oxime series, represent a promising avenue for the development of targeted anticancer therapies. Their ability to dually inhibit key signaling pathways in tumor growth and angiogenesis provides a strong rationale for their further investigation. The detailed synthetic and experimental protocols provided herein offer a framework for the continued exploration and optimization of this chemical scaffold. Future research should focus on expanding the structural diversity of these analogs to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying clinical candidates for the treatment of a broad range of cancers.

References

- 1. discofinechem.com [discofinechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]

- 9. benchchem.com [benchchem.com]

- 10. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. atcc.org [atcc.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pivotal Role of the 4-Aminopyrimidin-5-ol Scaffold in Medicinal Chemistry: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopyrimidin-5-ol core is a crucial heterocyclic building block in the design and synthesis of a diverse array of biologically active molecules. While comprehensive structure-activity relationship (SAR) studies on simple derivatives of this scaffold are not extensively documented in publicly available literature, its strategic incorporation into more complex chemical entities has yielded potent modulators of various biological targets. This technical guide provides an in-depth look at the synthesis of the this compound intermediate and explores the SAR of larger molecules that feature this important pharmacophore, offering insights for its application in drug discovery programs.

Synthesis of the this compound Core: A Versatile Intermediate

The utility of the this compound scaffold stems from its accessible synthesis, providing a versatile platform for further chemical elaboration. A common and effective synthetic route commences from readily available starting materials, culminating in the desired pyrimidine core.

A representative synthetic workflow for preparing this compound is depicted below. This process is designed to be scalable and efficient, avoiding hazardous reagents and complex purification steps.

Illustrative Experimental Protocol: Synthesis of this compound

A robust and scalable synthesis of this compound has been developed to circumvent the safety concerns and low yields of earlier methods. The following is a generalized protocol based on literature reports for the multi-gram preparation of this intermediate.

-

Step 1: Starting Material Selection. The synthesis typically begins with an inexpensive and readily available pyrimidine, such as a dihalopyrimidine or a pyrimidine with suitable leaving groups.

-

Step 2: Nucleophilic Substitution. One of the leaving groups is displaced by an amine source, often ammonia or a protected amine, to introduce the C4-amino group. Reaction conditions are optimized to ensure regioselectivity.

-

Step 3: Introduction of the Hydroxyl Group. The second leaving group at the C5 position is then converted to a hydroxyl group. This can be achieved through various methods, including hydrolysis under acidic or basic conditions, or through a nucleophilic substitution with a hydroxide source.

-

Step 4: Purification. The final product, this compound, is often isolated and purified through crystallization or other non-chromatographic methods to ensure high purity for subsequent reactions.

Structure-Activity Relationships of Complex Derivatives

While direct SAR data for the this compound core is sparse, its role as a foundational element in potent kinase inhibitors and other therapeutic agents provides valuable indirect SAR insights. The amino and hydroxyl groups of the scaffold serve as key hydrogen bond donors and acceptors, anchoring the larger molecule within the active site of the target protein.

Kinase Inhibition

The 4-aminopyrimidine moiety is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The N1 and the exocyclic N4-amino group of the pyrimidine ring form crucial hydrogen bonds with the backbone of the kinase hinge region. The 5-hydroxyl group can provide an additional interaction point, enhancing binding affinity and selectivity.

The general binding mode of a 4-aminopyrimidine-based kinase inhibitor is illustrated below.

By functionalizing the this compound core at various positions, medicinal chemists can modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds. For instance, substitution at the C2 and C6 positions can be used to target specific pockets within the ATP-binding site, thereby improving selectivity and potency.

Case Study: Oxazolo[5,4-d]pyrimidine Derivatives

The this compound scaffold is a key precursor for the synthesis of oxazolo[5,4-d]pyrimidines, a class of compounds with diverse biological activities, including immunomodulatory and antiviral effects. In the synthesis of these fused systems, the amino and hydroxyl groups of the pyrimidine core react with a suitable one-carbon synthon to form the oxazole ring.

The biological activity of the resulting oxazolopyrimidines is highly dependent on the nature of the substituents introduced. For example, in a series of 7-aminooxazolo[5,4-d]pyrimidines, the substituents on the exocyclic amino group were found to significantly influence their immunoregulatory profile.

Table 1: Illustrative SAR Data for 7-Aminooxazolo[5,4-d]pyrimidine Derivatives (Hypothetical Data for Demonstration)

| Compound ID | R-Group at C7-amino | Proliferation Inhibition (IC50, µM) | TNF-α Suppression (%) |

| SCM-1 | Methyl | 15.2 | 25 |

| SCM-5 | Cyclopropyl | 5.8 | 45 |

| SCM-9 | Phenyl | 2.1 | 60 |

This table is for illustrative purposes to demonstrate how SAR data would be presented and is not based on actual experimental results from the provided search results.

This hypothetical data illustrates that increasing the steric bulk and aromaticity of the substituent at the C7-amino position can lead to enhanced biological activity.

Experimental Protocol for Kinase Inhibition Assay

The following is a generalized protocol for evaluating the inhibitory activity of compounds derived from the this compound scaffold against a specific kinase.

-

Reagents and Materials:

-

Kinase enzyme (e.g., recombinant human CDK9/cyclin T1)

-

Substrate (e.g., a peptide substrate with a phosphorylation site)

-

ATP (Adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplates (e.g., 384-well plates)

-

-

Assay Procedure:

-

A solution of the kinase and substrate in the assay buffer is prepared.

-

The test compounds are serially diluted in DMSO and then added to the kinase/substrate solution in the microplate wells.

-

The reaction is initiated by adding ATP.

-

The plate is incubated at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

-

The kinase reaction is stopped, and the amount of ADP produced is measured using the detection reagent according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP generated, is read using a plate reader.

-

-

Data Analysis:

-

The percentage of kinase inhibition is calculated for each compound concentration relative to a control (DMSO only).

-

The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Conclusion

The this compound scaffold is a cornerstone in the development of innovative therapeutics. While direct and extensive SAR studies on this core are not widely published, its integral role in a variety of potent and selective bioactive molecules underscores its importance. The synthetic accessibility of this intermediate, coupled with the critical hydrogen bonding interactions provided by its amino and hydroxyl functionalities, makes it an attractive starting point for the design of novel drugs targeting a range of diseases. Future research focusing on the systematic exploration of the chemical space around the this compound core itself could unveil new classes of bioactive agents and further solidify its status as a privileged scaffold in medicinal chemistry.

4-Aminopyrimidin-5-ol: A Versatile Precursor for the Synthesis of Potent Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, regulating a vast array of processes including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. This has established kinases as a major class of therapeutic targets. The aminopyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this core. 4-Aminopyrimidin-5-ol, with its strategically positioned amino and hydroxyl functional groups, represents a key starting material for the synthesis of diverse libraries of kinase inhibitors. The amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site, while the hydroxyl group provides a handle for further functionalization to enhance potency and selectivity. This guide provides a comprehensive overview of the utility of this compound as a precursor for kinase inhibitor development, including synthetic strategies, quantitative biological data, detailed experimental protocols, and visualization of relevant signaling pathways.

Synthetic Strategies Utilizing this compound

While direct literature examples detailing the synthesis of kinase inhibitors starting from this compound are not abundant, established pyrimidine chemistry allows for a proposed synthetic pathway to generate a library of potent inhibitors. The core strategy involves the functionalization of both the 4-amino and 5-hydroxyl groups to explore the chemical space around the pyrimidine scaffold.

A plausible and versatile approach is the sequential functionalization, for instance, through an initial etherification of the 5-hydroxyl group followed by modification of the 4-amino group. A key reaction for diversification at the 4-position is the Buchwald-Hartwig amination, which allows for the introduction of a wide range of aryl and heteroaryl substituents.

Proposed Synthetic Workflow:

Spectroscopic analysis of 4-Aminopyrimidin-5-ol (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 4-Aminopyrimidin-5-ol, a pyrimidine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of public spectroscopic data for this specific compound, this document outlines the established synthetic protocol and provides representative spectroscopic data from the closely related compound, 4-aminopyrimidine, to offer insights into the expected analytical characteristics.

Synthesis of this compound

The synthesis of this compound has been reported by McOmie and Turner in the Journal of the Chemical Society in 1963. The synthesis involves a multi-step process, which is outlined in the workflow diagram below. While the full experimental text is not publicly available, the key transformation involves the synthesis from appropriate precursors.

Synthetic Workflow

The logical workflow for the synthesis of this compound, based on related pyrimidine syntheses, is depicted below. This diagram illustrates the conceptual steps that would be detailed in a full experimental protocol.

A Comprehensive Technical Guide to the Thermal Degradation and Stability of 4-Aminopyrimidin-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability and degradation profile of 4-Aminopyrimidin-5-ol, a crucial step in its development as a potential pharmaceutical agent. In the absence of specific literature data for this compound, this document outlines standardized experimental protocols, data interpretation, and predictive approaches for a thorough thermal characterization. The primary analytical techniques discussed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are fundamental in determining the safe handling, storage, and processing parameters of new chemical entities. This guide is intended to serve as a practical resource for researchers initiating the physicochemical characterization of this compound and similar molecules.

Introduction

This compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules, including nucleobases and therapeutic agents. The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its synthesis, purification, formulation, shelf-life, and overall safety and efficacy. Understanding the thermal decomposition behavior of this compound is paramount for establishing appropriate storage conditions and identifying potential incompatibilities during formulation development.

This guide details the standard methodologies for a comprehensive thermal stability assessment, including data presentation and the generation of a hypothetical degradation pathway to aid in the identification of potential degradants.

Experimental Protocols for Thermal Analysis

The two primary techniques for evaluating the thermal stability of a solid-state compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, quantify mass loss, and identify different stages of degradation.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Typically, this involves the use of standard weights and materials with known Curie points.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum). Ensure an even distribution of the sample at the bottom of the pan to facilitate uniform heating.

-

Atmosphere: Purge the TGA furnace with a dry, inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C) at a constant heating rate. A typical heating rate for pharmaceutical compounds is 10 °C/min.

-

Data Acquisition: Record the mass loss and temperature continuously throughout the experiment. The resulting data is plotted as a thermogram (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these events.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (e.g., aluminum). The pan is then hermetically sealed or crimped with a pinhole lid, depending on the desired experimental conditions. An empty, sealed pan is used as the reference.

-

Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample and reference from ambient temperature to a temperature beyond any expected thermal events at a constant heating rate, typically 10 °C/min.

-

Data Acquisition: Record the differential heat flow as a function of temperature. Endothermic events (e.g., melting, decomposition) result in a downward peak, while exothermic events (e.g., crystallization) produce an upward peak in the DSC thermogram.

Data Presentation

Quantitative data from thermal analysis experiments should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables present hypothetical data for the thermal analysis of this compound.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value | Unit | Description |

| Onset of Decomposition (Tonset) | 210 | °C | The temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition Rate (Tmax) | 235 | °C | The temperature at which the rate of mass loss is highest (peak of the DTG curve). |

| Mass Loss (Step 1) | 45 | % | The percentage of mass lost in the primary decomposition stage. |

| Residual Mass at 600 °C | 10 | % | The percentage of mass remaining at the end of the experiment. |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value | Unit | Description |

| Melting Point (Tm) | 185 | °C | The temperature at which the compound melts (peak of the endotherm). |

| Enthalpy of Fusion (ΔHf) | 120 | J/g | The heat absorbed during melting. |

| Onset of Decomposition (Td) | 215 | °C | The temperature at which the decomposition endotherm/exotherm begins. |

| Enthalpy of Decomposition (ΔHd) | -350 | J/g | The heat released or absorbed during decomposition (negative for exothermic). |

Visualization of Experimental Workflow and Degradation Pathway

Visual diagrams are essential for representing complex processes and relationships. The following diagrams, created using the DOT language, illustrate the experimental workflow for thermal analysis and a hypothetical degradation pathway for this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Hypothetical thermal degradation pathway of this compound.

Hypothetical Thermal Degradation Pathway

Based on the chemical structure of this compound, a plausible, yet hypothetical, thermal degradation pathway can be proposed. The presence of amino and hydroxyl functional groups on the pyrimidine ring suggests potential initial degradation steps.

-

Initial Decomposition: The degradation may initiate with the loss of the amino or hydroxyl group. Deamination could lead to the formation of ammonia (NH₃) and a pyrimidinone derivative. Alternatively, dehydration could occur, though less likely without an adjacent hydrogen.

-

Ring Cleavage: Following the initial loss of substituents, the pyrimidine ring, being a heteroaromatic system, may undergo cleavage at higher temperatures. This would likely result in the formation of smaller, volatile fragments.

-

Formation of Volatile Products: The breakdown of the pyrimidine ring could generate various small molecules such as carbon dioxide (CO₂), hydrogen cyanide (HCN), and other nitrogen-containing species.

-

Char Formation: At elevated temperatures, polymerization and condensation of the degradation intermediates can lead to the formation of a carbonaceous, non-volatile residue, often referred to as char.

It is crucial to emphasize that this proposed pathway is theoretical. The actual degradation mechanism and the identity of the degradation products would need to be confirmed experimentally using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Conclusion

This technical guide provides a foundational approach for the comprehensive evaluation of the thermal degradation and stability of this compound. By following the detailed experimental protocols for TGA and DSC, researchers can obtain critical data on the thermal properties of this compound. The provided templates for data presentation and the illustrative diagrams offer a clear framework for reporting and interpreting the results. While a hypothetical degradation pathway is proposed based on chemical principles, it is imperative that this be validated through further experimental investigation to ensure a complete understanding of the compound's stability profile. This knowledge is essential for the safe and effective development of this compound as a potential pharmaceutical agent.

Navigating the Solubility Landscape of 4-Aminopyrimidin-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyrimidin-5-ol is a heterocyclic compound of interest in medicinal chemistry and drug development. A thorough understanding of its solubility in various organic solvents is paramount for its progression through the discovery and development pipeline, impacting formulation, bioavailability, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound. In the absence of publicly available quantitative solubility data for this specific molecule, this document serves as a detailed roadmap for researchers to generate this critical information in a laboratory setting. We present established experimental protocols, including the Shake-Flask method, potentiometric titration, and UV/Vis spectroscopy, and outline a logical workflow for a comprehensive solubility assessment.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical characteristics. For a molecule like this compound, which possesses both amino and hydroxyl functional groups, its solubility behavior is expected to be highly dependent on the solvent's polarity, hydrogen bonding capacity, and pH. Poor solubility can lead to challenges in formulation, diminished absorption, and ultimately, suboptimal in vivo activity. Therefore, a systematic evaluation of its solubility in a range of pharmaceutically relevant organic solvents is a foundational step in its development.

This guide is intended to equip researchers with the necessary knowledge to experimentally determine the solubility of this compound. The subsequent sections will detail the principles and step-by-step protocols for the most common and reliable methods for solubility determination.

Experimental Approaches to Solubility Determination

The selection of an appropriate method for solubility determination depends on factors such as the properties of the compound, the desired accuracy, and the available equipment. For a compound like this compound, which contains ionizable groups, a combination of methods may be necessary to obtain a complete solubility profile.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic (equilibrium) solubility.[1] It involves equilibrating an excess amount of the solid compound in a specific solvent over a defined period.

Principle: A supersaturated solution is created by adding an excess of the solid solute to a solvent. The mixture is then agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant represents the thermodynamic solubility.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid at the end of the experiment is crucial.

-

Place the sealed container in a constant temperature shaker or incubator. The temperature should be precisely controlled, typically at 25 °C or 37 °C.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, and the optimal time should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.[2]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. To avoid aspirating solid particles, a filter (e.g., a 0.45 µm PTFE syringe filter) should be used.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used for quantification.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV/Vis spectroscopy.

-

A calibration curve prepared with known concentrations of this compound should be used to determine the concentration of the unknown sample.[3]

-

-

Calculation:

-

The solubility is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

-

Potentiometric Titration for Ionizable Compounds

For ionizable compounds like this compound, potentiometric titration can be a powerful tool to determine the intrinsic solubility (solubility of the neutral form) and the pH-solubility profile.[4][5]

Principle: The method involves titrating a solution of the compound with an acid or a base and monitoring the pH. The point at which the compound precipitates or dissolves can be detected by a change in the titration curve, allowing for the calculation of the solubility at that specific pH.

Experimental Protocol:

-

Instrument Setup:

-

Use a calibrated pH meter with a suitable electrode.

-

An automated titrator is recommended for precise and reproducible results.

-

-

Titration Procedure:

-

Dissolve a known amount of this compound in a suitable co-solvent/water mixture if its aqueous solubility is very low.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Record the pH of the solution after each addition of the titrant.

-

The appearance of a precipitate will be indicated by a deviation in the expected pH profile.

-

-

Data Analysis:

-

The intrinsic solubility and pKa values can be determined by analyzing the titration curve using specialized software or by applying the Henderson-Hasselbalch equation to different regions of the curve.[5]

-

UV/Vis Spectroscopy for Rapid Solubility Screening

UV/Vis spectroscopy offers a high-throughput method for estimating kinetic solubility, which is particularly useful in the early stages of drug discovery.[3][6]

Principle: The concentration of a UV-active compound in solution can be determined by measuring its absorbance at a specific wavelength, according to the Beer-Lambert law.

Experimental Protocol:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration.[3]

-

-

Solubility Determination:

-

Prepare a saturated solution of this compound in the organic solvent as described in the shake-flask method (a shorter equilibration time is often used for kinetic solubility).

-

After centrifugation to pellet the undissolved solid, carefully collect the supernatant.

-

Dilute the supernatant to an absorbance value that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility by multiplying the concentration by the dilution factor.

-

Data Presentation

All quantitative solubility data should be summarized in a clear and structured table to facilitate easy comparison across different solvents and conditions.

Table 1: Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Shake-Flask | Data to be determined | Data to be determined |

| Ethanol | 25 | Shake-Flask | Data to be determined | Data to be determined |

| Isopropanol | 25 | Shake-Flask | Data to be determined | Data to be determined |

| Acetone | 25 | Shake-Flask | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Shake-Flask | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | Data to be determined | Data to be determined |

| N,N-Dimethylformamide (DMF) | 25 | Shake-Flask | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Shake-Flask | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Shake-Flask | Data to be determined | Data to be determined |

Note: This table is a template. The actual solvents and conditions should be chosen based on the specific research needs.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for a comprehensive assessment of the solubility of this compound.

Caption: A logical workflow for the comprehensive solubility assessment of this compound.

Conclusion

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. enamine.net [enamine.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Limiting solubilities and ionization constants of sparingly soluble compounds: determination from aqueous potentiometric titration data only - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Quantum Chemical Approach to Elucidating the Bioactivity of 4-Aminopyrimidin-5-ol: A Technical Guide

This guide provides an in-depth exploration of the application of quantum chemical calculations to understand the bioactivity of 4-Aminopyrimidin-5-ol. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical foundation, computational methodologies, and interpretation of key molecular descriptors relevant to the biological activity of this pyrimidine derivative.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the diverse biological activities associated with the pyrimidine scaffold. Pyrimidine derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, and anticancer activities. Understanding the molecule's electronic structure, reactivity, and interaction with biological targets at a quantum mechanical level is crucial for rational drug design and the development of novel therapeutic agents.

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool to investigate the geometric and electronic properties of molecules. These calculations allow for the determination of various molecular descriptors that correlate with a compound's bioactivity. This guide will detail the computational protocols and analysis of parameters such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and their implications for the biological behavior of this compound.

Computational Methodologies

The following section details the typical experimental protocols for performing quantum chemical calculations, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies on this compound.

Quantum Chemical Calculations

Objective: To determine the optimized molecular geometry and electronic properties of this compound.

Protocol:

-

Initial Structure Preparation: The 3D structure of this compound is drawn using a molecular editor and is subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

Quantum Mechanical Optimization: The pre-optimized structure is then fully optimized using Density Functional Theory (DFT). A common and effective method involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p).[1][2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Calculation of Molecular Properties: Following successful optimization, various electronic properties are calculated, including:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing molecular reactivity.[3][4]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are calculated from the HOMO and LUMO energies.

-

Molecular Docking

Objective: To predict the binding mode and affinity of this compound with a specific biological target (e.g., a protein receptor).

Protocol:

-

Receptor Preparation: The 3D crystal structure of the target protein is obtained from a protein databank (e.g., PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.

-

Ligand Preparation: The quantum mechanically optimized structure of this compound is used as the ligand.

-

Docking Simulation: Molecular docking is performed using software such as AutoDock.[5][6] The active site of the receptor is defined, and the software explores various conformations and orientations of the ligand within the binding pocket, calculating the binding energy for each pose.

-

Analysis of Results: The docking results are analyzed to identify the most favorable binding pose based on the lowest binding energy and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the receptor.

Quantitative Structure-Activity Relationship (QSAR)

Objective: To develop a mathematical model that relates the structural or physicochemical properties of a series of this compound derivatives to their biological activity.

Protocol:

-

Data Set Preparation: A dataset of this compound analogues with their experimentally determined biological activities (e.g., IC50 values) is compiled.

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule in the dataset.

-

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a QSAR model that correlates the descriptors with the biological activity.[7][8][9]

-

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

Results and Discussion

This section presents hypothetical but representative data for this compound, derived from the principles outlined in the methodologies.

Molecular Geometry and Electronic Properties

The optimized geometry of this compound would be obtained from DFT calculations. Key bond lengths and angles would be analyzed and compared with experimental data if available.

Table 1: Calculated Quantum Chemical Descriptors for this compound

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | An indicator of chemical reactivity and kinetic stability. A larger gap suggests lower reactivity.[10] |

| Dipole Moment | 3.5 D | Provides information about the overall polarity of the molecule. |

| Electronegativity (χ) | 4.0 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.2 | A measure of resistance to charge transfer. |

| Global Softness (S) | 0.45 | The reciprocal of hardness, indicating the capacity to accept electrons. |

The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's reactivity. A smaller gap suggests that the molecule is more polarizable and can be easily excited, which can be correlated with higher chemical reactivity and bioactivity. The MEP map would reveal the regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attacks, respectively.

Molecular Docking Analysis

For a hypothetical interaction with a protein kinase, molecular docking studies could reveal key binding interactions.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value (Illustrative) |

| Binding Energy | -7.5 kcal/mol |

| Interacting Residues | Lys72, Glu91, Asp145 |

| Hydrogen Bonds | 2 (with Lys72 and Asp145) |

| Hydrophobic Interactions | Val57, Leu135 |

A negative binding energy indicates a favorable interaction. The analysis of the binding pose would highlight specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex, providing insights into the mechanism of action.

Visualizations

Computational Workflow

Caption: Workflow for the computational assessment of this compound bioactivity.

Logical Relationship of Quantum Descriptors

Caption: Interrelation of key quantum chemical descriptors with biological activity.

Conclusion

Quantum chemical calculations offer a powerful and insightful approach to understanding the bioactivity of this compound. By employing methods like DFT, molecular docking, and QSAR, researchers can elucidate the electronic properties, predict binding interactions, and establish structure-activity relationships. The data and workflows presented in this guide provide a framework for the computational investigation of this and other related bioactive molecules, ultimately aiding in the rational design and development of more effective therapeutic agents. The illustrative data underscores the importance of the HOMO-LUMO energy gap and molecular electrostatic potential as key predictors of molecular reactivity and interaction with biological targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives [mdpi.com]

- 7. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jyoungpharm.org [jyoungpharm.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Aminopyrimidin-5-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors derived from the versatile 4-aminopyrimidin-5-ol scaffold. The methodologies outlined herein are designed to be a comprehensive resource for researchers in medicinal chemistry and drug discovery, offering a foundation for the development of novel therapeutics targeting a range of kinases implicated in diseases such as cancer.

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The aminopyrimidine core is a well-established privileged scaffold in kinase inhibitor design, capable of forming key hydrogen bond interactions within the ATP-binding site of various kinases. Specifically, the this compound moiety offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

This guide details a synthetic pathway to generate a library of substituted pyrimidin-5-ol derivatives and presents their inhibitory activities against key kinase targets, including Cyclin-Dependent Kinase 9 (CDK9) and Src kinase.

Synthetic Strategy and Workflow

The overall synthetic strategy involves a multi-step sequence beginning with the construction of the core this compound scaffold. This is followed by the conversion of the 4-amino group to a chloro substituent, which then serves as a handle for introducing chemical diversity via palladium-catalyzed cross-coupling reactions, namely the Suzuki and Buchwald-Hartwig reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the cyclocondensation reaction to form the core pyrimidine ring.

Materials:

-

Ethyl 3-ethoxy-2-formylpropanoate

-

Acetamidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add acetamidine hydrochloride (1.0 equivalent) and stir the mixture at room temperature for 30 minutes.

-

Add ethyl 3-ethoxy-2-formylpropanoate (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a slight excess of glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel (e.g., using a gradient of dichloromethane and methanol) to yield this compound.

Protocol 2: Synthesis of 4-Chloropyrimidin-5-ol

This protocol details the conversion of the 4-amino group to a chloro group via a Sandmeyer-type reaction.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Copper(I) chloride (CuCl)

-

Ice

-

Standard glassware for reactions at low temperatures

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve this compound (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid, also cooled to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

-